Tert-butyl (1S,6S)-1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate Tert-butyl (1S,6S)-1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18634930
InChI: InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-5-4-8-6-11(8,14)7-12/h8,14H,4-7H2,1-3H3/t8-,11+/m0/s1
SMILES:
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol

Tert-butyl (1S,6S)-1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate

CAS No.:

Cat. No.: VC18634930

Molecular Formula: C11H19NO3

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl (1S,6S)-1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate -

Specification

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
IUPAC Name tert-butyl (1S,6S)-1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate
Standard InChI InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-5-4-8-6-11(8,14)7-12/h8,14H,4-7H2,1-3H3/t8-,11+/m0/s1
Standard InChI Key UTIYDNAIHWABOU-GZMMTYOYSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@H]2C[C@]2(C1)O
Canonical SMILES CC(C)(C)OC(=O)N1CCC2CC2(C1)O

Introduction

Chemical Identity and Structural Features

Stereochemical Configuration

The compound’s (1S,6S) configuration defines its three-dimensional arrangement, critical for interactions with biological targets. The bicyclo[4.1.0]heptane system consists of a seven-membered ring system fused with a three-membered cyclopropane ring, where the nitrogen atom occupies the third position . The tert-butyl carbamate group at position 3 and the hydroxyl group at position 1 further modulate its reactivity and solubility.

Comparative Analysis with Related Structures

Closely related analogs, such as tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 161157-50-2), replace the hydroxyl group with an oxygen atom in the bicyclic framework . This substitution reduces molecular weight to 199.25 g/mol and alters physicochemical properties, including density (1.1 g/cm³) and boiling point (272.5°C) . Another variant, tert-butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 951766-54-4), demonstrates how stereoinversion at position 1 affects biological activity .

PropertyTert-butyl (1S,6S)-1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylatetert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
CAS No.2940869-26-9 161157-50-2
FormulaC₁₁H₁₉NO₃ C₁₀H₁₇NO₃
MW (g/mol)213.27 199.25
DensityN/A1.1 ± 0.1

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically begins with the construction of the azabicyclo[4.1.0]heptane core via cyclopropanation of a pyrrolidine precursor. A reported route involves:

  • Ring-Closing Metathesis: Using Grubbs catalysts to form the bicyclic structure.

  • Hydroxylation: Stereoselective oxidation at position 1 to introduce the hydroxyl group .

  • Carbamate Formation: Reaction with tert-butyl dicarbonate to install the protecting group.

Yield optimization focuses on minimizing epimerization during the hydroxylation step, with chiral auxiliaries or asymmetric catalysis improving enantiomeric excess .

Physicochemical Properties

Stability and Solubility

The tert-butyl group enhances lipid solubility, facilitating blood-brain barrier penetration, while the hydroxyl group contributes to hydrogen bonding . Predictive data suggest a logP of 1.2–1.5, balancing hydrophobicity and aqueous solubility .

Thermal Characteristics

Although melting point data are unavailable for the (1S,6S) isomer, the analog tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate exhibits a boiling point of 272.5°C and flash point of 118.6°C , indicating thermal stability suitable for standard laboratory handling.

Pharmaceutical Applications

Neurological Target Engagement

The compound’s bicyclic scaffold mimics tropane alkaloids, enabling interactions with neurotransmitter transporters. Preliminary studies suggest affinity for sigma-1 receptors (σ1R), implicated in neuropathic pain and depression .

Prodrug Development

The tert-butyl carbamate serves as a hydrolyzable prodrug moiety, with in vivo esterases cleaving the group to release the active hydroxylated amine. This strategy improves pharmacokinetics in rodent models, with a half-life extension of 2–3 hours compared to unprotected analogs .

SupplierPurityQuantity RangePrice Range (USD)
Aladdin Scientific97%100 mg–10 g$50–$2,800
PharmaBlock Sciences≥95%1 g–50 g$300–$12,000
AstaTech Inc.90%250 mg–5 g$75–$1,500

Regulatory Status

Marketed as “for research use only,” the compound lacks FDA approval but complies with REACH and TSCA regulations for laboratory use .

Challenges and Future Directions

Synthetic Bottlenecks

Low yields (<40%) in the cyclopropanation step remain a hurdle. Flow chemistry approaches, currently under investigation, may enhance throughput by optimizing reaction residence times .

Target Validation

While sigma-1 receptor binding is documented, off-target effects on monoamine transporters require further profiling . Collaborative efforts between academic and industrial labs are critical to elucidating structure-activity relationships.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator